molecular formula C18H22N2OS B14946141 1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine CAS No. 887407-44-5

1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine

Cat. No.: B14946141
CAS No.: 887407-44-5
M. Wt: 314.4 g/mol
InChI Key: URQSJQDVUNUZHT-UHFFFAOYSA-N
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Description

1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of a morpholine ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine typically involves the reaction of 2-(morpholin-4-ylmethyl)phenylamine with a suitable sulfanylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)ethanamine
  • 1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)propanamine

Uniqueness

1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

887407-44-5

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

[2-[2-(morpholin-4-ylmethyl)phenyl]sulfanylphenyl]methanamine

InChI

InChI=1S/C18H22N2OS/c19-13-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)14-20-9-11-21-12-10-20/h1-8H,9-14,19H2

InChI Key

URQSJQDVUNUZHT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=CC=C2SC3=CC=CC=C3CN

Origin of Product

United States

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